molecular formula C14H12N6O B6109937 N-(4-METHYLPYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

N-(4-METHYLPYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

Cat. No.: B6109937
M. Wt: 280.28 g/mol
InChI Key: HLZMEGTZACIMMR-UHFFFAOYSA-N
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Description

N-(4-METHYLPYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that features a pyridine ring substituted with a methyl group at the 4-position and a benzamide moiety linked to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. A common route might include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Benzamide: The tetrazole derivative can then be coupled with a benzamide precursor using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Pyridine Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichromate.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated or arylated tetrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving tetrazole and pyridine derivatives.

    Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-METHYLPYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE would depend on its specific biological target. Generally, such compounds might act by:

    Inhibiting Enzymes: Binding to the active site of an enzyme and preventing substrate access.

    Modulating Receptors: Interacting with receptor sites to either activate or inhibit their function.

    Pathways Involved: Could involve pathways related to inflammation, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of an amide.

    N-(4-METHYLPYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)ANILINE: Similar structure but with an aniline group instead of a benzamide.

Uniqueness

N-(4-METHYLPYRIDIN-2-YL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-10-6-7-15-13(8-10)17-14(21)11-2-4-12(5-3-11)20-9-16-18-19-20/h2-9H,1H3,(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZMEGTZACIMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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